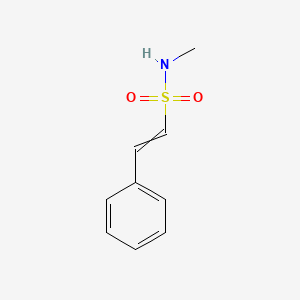

N-methyl-2-phenylethenesulfonamide

Beschreibung

N-Methyl-2-phenylethenesulfonamid ist eine Verbindung, die aufgrund ihrer einzigartigen Struktur und Reaktivität im Bereich der organischen Chemie Aufmerksamkeit erregt hat. Es handelt sich um ein Vinylsulfonamid-Derivat, das durch das Vorhandensein einer Sulfonamidgruppe gekennzeichnet ist, die an eine Vinylgruppe gebunden ist.

Eigenschaften

Molekularformel |

C9H11NO2S |

|---|---|

Molekulargewicht |

197.26 g/mol |

IUPAC-Name |

N-methyl-2-phenylethenesulfonamide |

InChI |

InChI=1S/C9H11NO2S/c1-10-13(11,12)8-7-9-5-3-2-4-6-9/h2-8,10H,1H3 |

InChI-Schlüssel |

GJRHGAJUWVQNSZ-UHFFFAOYSA-N |

Kanonische SMILES |

CNS(=O)(=O)C=CC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Methyl-2-phenylethenesulfonamid beinhaltet typischerweise die Reaktion von 2-Phenylethenesulfonylchlorid mit Methylamin. Der Prozess beginnt mit der Herstellung von 2-Phenylethenesulfonylchlorid durch Reaktion von Styrol mit Sulfurylchlorid unter wasserfreien Bedingungen. Das resultierende 2-Phenylethenesulfonylchlorid wird dann mit einer Lösung von Methylamin in Methanol umgesetzt, um N-Methyl-2-phenylethenesulfonamid zu ergeben .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für N-Methyl-2-phenylethenesulfonamid nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen, wie Temperatur und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

N-Methyl-2-phenylethenesulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Aza-Michael-Addition: Diese Reaktion beinhaltet die Addition von Nukleophilen an die Vinylgruppe der Verbindung, was zur Bildung neuer C-N-Bindungen führt.

Domino-Knoevenagel-Hetero-Diels-Alder-Reaktion: Diese Reaktion beinhaltet die Bildung komplexer cyclischer Strukturen durch eine Reihe von aufeinanderfolgenden Schritten.

Häufige Reagenzien und Bedingungen

Aza-Michael-Addition: Häufige Reagenzien sind Nukleophile wie Amine, und die Reaktion wird typischerweise unter milden Bedingungen durchgeführt.

Domino-Knoevenagel-Hetero-Diels-Alder-Reaktion: Diese Reaktion beinhaltet häufig die Verwendung von N,N-Dimethylbarbituric Säure und 4-Hydroxycumarin in Wasser als Lösungsmittel.

Hauptprodukte, die gebildet werden

Aza-Michael-Addition: Die Hauptprodukte sind typischerweise N-substituierte Sulfonamide.

Domino-Knoevenagel-Hetero-Diels-Alder-Reaktion: Die Hauptprodukte sind komplexe cyclische Strukturen, oft mit mehreren Ringen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der primäre Wirkmechanismus von N-Methyl-2-phenylethenesulfonamid beinhaltet seine Reaktivität mit Nukleophilen. Im Kontext von biologischen Anwendungen modifiziert die Verbindung selektiv Lysinreste in Peptiden durch Aza-Michael-Addition. Diese Reaktion zielt auf die ε-Aminogruppe von Lysin ab, bildet stabile C-N-Bindungen und ermöglicht eine ortsspezifische Markierung.

Wirkmechanismus

The primary mechanism of action of N-methyl-2-phenylethenesulfonamide involves its reactivity with nucleophiles. In the context of biological applications, the compound selectively modifies lysine residues in peptides through aza-Michael addition. This reaction targets the ε-amino group of lysine, forming stable C-N bonds and enabling site-specific labeling .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Phenylethenesulfonamid: Ähnlich in der Struktur, aber ohne die Methylgruppe, die an das Stickstoffatom gebunden ist.

N-Methylbenzolsulfonamid: Enthält einen Benzolring anstelle der Vinylgruppe.

Cumarin-basierte Sulfonamide: Diese Verbindungen kombinieren die Sulfonamidgruppe mit einer Cumarineinheit und bieten unterschiedliche biologische Aktivitäten.

Einzigartigkeit

N-Methyl-2-phenylethenesulfonamid zeichnet sich durch seine Vinylgruppe aus, die eine einzigartige Reaktivität verleiht, insbesondere bei Aza-Michael-Additionsreaktionen. Dies macht es zu einem wertvollen Reagenz für ortsspezifische Modifikationen in Peptiden und Proteinen, wodurch es sich von anderen Sulfonamidderivaten unterscheidet .

Biologische Aktivität

N-methyl-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies, providing insights into its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

N-methyl-2-phenylethenesulfonamide belongs to a class of compounds characterized by the presence of a sulfonamide group attached to an ethene backbone. The molecular structure can be represented as follows:

This compound exhibits properties that make it suitable for further investigation in pharmacological applications.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of N-methyl-2-phenylethenesulfonamide derivatives. For instance, a series of related compounds demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 10 nM. Notably, one derivative showed dramatic tumor size reduction in nude mice xenograft assays, indicating promising in vivo efficacy .

Table 1: Cytotoxicity of N-methyl-2-phenylethenesulfonamide Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 6t | DU145 | 5 |

| 6t | K562 | 10 |

| 6p | Huh7 | 8 |

The mechanism of action appears to involve disruption of microtubule formation and mitotic spindle assembly, leading to cell cycle arrest and apoptosis .

2. Enzyme Inhibition

Another important aspect of N-methyl-2-phenylethenesulfonamide is its inhibitory effect on cholinesterase enzymes. This is particularly relevant for conditions like Alzheimer's disease. Studies indicate that certain derivatives exhibit enhanced butyrylcholinesterase (BuChE) inhibition compared to their non-N-methylated counterparts, with IC50 values significantly lower than those for acetylcholinesterase (AChE) .

Table 2: Cholinesterase Inhibition Potency

| Compound | BuChE IC50 (µM) | AChE IC50 (µM) |

|---|---|---|

| N-methylnorbelladine | 4 | >100 |

| 4′-O,N-dimethylnorbelladine | 10.4 | >100 |

These findings suggest that N-methylation enhances selectivity for BuChE over AChE, which could be beneficial in developing treatments aimed at reducing side effects associated with broader cholinesterase inhibition .

Case Study 1: Anticancer Efficacy in Vivo

A study involving the administration of the compound (E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide (compound 6t) to nude mice demonstrated a significant reduction in tumor size compared to control groups. This study suggests that this compound not only inhibits tumor growth but may also have favorable pharmacokinetic properties that enhance its therapeutic index .

Case Study 2: Cholinesterase Inhibition and Alzheimer's Disease

In exploring the potential for treating Alzheimer's disease, researchers evaluated several derivatives for their ability to inhibit cholinesterases. The results indicated that compounds with N-methyl substitutions exhibited improved potency against BuChE, making them suitable candidates for further development as cognitive enhancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.